Tenofovir Dimer Triethylammonium Salt
Description
Contextualization within Nucleotide Analog Chemistry and Phosphonate (B1237965) Analogs
Tenofovir (B777) itself is a nucleotide analog, specifically an acyclic nucleoside phosphonate. wikipedia.org These compounds are designed to mimic natural nucleotides and interfere with viral replication processes. acs.org The phosphonate group is a key structural feature, offering greater metabolic stability compared to the phosphate (B84403) esters found in natural nucleotides. wikipedia.org The study of phosphonate analogs is a significant area of medicinal chemistry, with research focusing on the synthesis of molecules with enhanced therapeutic properties. google.com
The formation of dimeric species, such as the Tenofovir Dimer, is a known phenomenon in the synthesis of nucleotide analogs. These dimers can arise from side reactions during the manufacturing process. The triethylammonium (B8662869) salt form of the Tenofovir Dimer is of particular interest due to the common use of triethylamine (B128534) as a base in the synthesis of Tenofovir and its prodrugs. researchgate.net Triethylamine is often used in phosphonate chemistry to facilitate reactions and can form salts with acidic phosphonate groups. researchgate.net
Role of Tenofovir Dimer Triethylammonium Salt as a Chemical Impurity and Synthetic Intermediate
The primary context in which this compound is studied is as a process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (B1241708) (TDF), a prodrug of Tenofovir. veeprho.com The presence of impurities in pharmaceutical products is a critical quality attribute that is closely monitored by regulatory agencies. researchgate.net The identification, synthesis, and characterization of these impurities are essential for quality control during the manufacturing of Tenofovir and its derivatives. nih.govtandfonline.com
The formation of the Tenofovir Dimer is often linked to the presence of formaldehyde (B43269), which can be generated from the hydrolysis of intermediates in the TDF synthesis. aquigenbio.com This formaldehyde can then react with two molecules of a Tenofovir intermediate to form a methylene-bridged dimer. aquigenbio.com In synthetic processes where triethylamine is used as a base, the resulting acidic phosphonate dimer can be isolated as its triethylammonium salt. synzeal.comresearchgate.net
Beyond its role as an impurity, the isolated and characterized this compound can serve as a valuable reference standard for analytical method development and validation. It can also be utilized as a synthetic intermediate for the preparation of other related compounds or for further toxicological studies.
Overview of Research Approaches for Related Dimeric Phosphonate Compounds
The study of dimeric phosphonate compounds, including the Tenofovir Dimer, employs a range of research methodologies. A key aspect is the synthesis of these molecules to confirm their structure and to be used as analytical standards. nih.govtandfonline.com Synthetic approaches to nucleotide analogs often involve the formation of phosphonate esters and the coupling of nucleoside components. google.com The creation of P-N bonds is another area of focus in the synthesis of modified nucleotide analogs. nih.gov
Characterization of these dimeric compounds is typically achieved using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the detection and quantification of impurities like the Tenofovir Dimer. veeprho.com Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the exact molecular structure of these complex molecules. nih.govtandfonline.com
Forced degradation studies are also conducted to understand the conditions under which these impurities form. veeprho.com These studies involve subjecting the API to stress conditions such as heat, humidity, acid, and base to identify potential degradation products. veeprho.com Furthermore, research into mechanochemical methods for nucleotide synthesis is being explored as a more environmentally friendly alternative to traditional solution-based chemistry.
Interactive Data Tables
Below are interactive tables summarizing key data for the chemical compounds mentioned in this article.
| Property | Value | Reference |
|---|
Properties
Molecular Formula |
C₃₀H₅₆N₁₂O₇P₂ |
|---|---|
Molecular Weight |
758.79 |
Synonyms |
bis((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic Acid Triethylammonium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways Involving Tenofovir Dimer Triethylammonium Salt
Exploration of Dimer Formation Mechanisms during Tenofovir (B777) and Prodrug Synthesis
The dimerization of tenofovir-related structures is a known issue in synthetic processes, particularly for its prodrug, tenofovir disoproxil. The mechanism often involves key intermediates and is influenced by the presence of bases and specific reaction conditions.
Triethylamine (B128534) (TEA) is a common base used in the synthesis of tenofovir and its derivatives. google.com While not a direct catalyst for dimerization in the classical sense, its role in creating a basic environment is crucial for several reaction steps where impurities can form. In the esterification of tenofovir to its disoproxil prodrug, TEA is used to scavenge the acid formed, facilitating the reaction with chloromethyl isopropyl carbonate. google.com
The formation of the tenofovir disoproxil dimer is understood to proceed via a specific mechanism initiated by hydrolysis. googleapis.comsci-hub.se The presence of moisture can cause the hydrolysis of the tenofovir disoproxil molecule, which generates formaldehyde (B43269) as a byproduct. googleapis.comsci-hub.se This highly reactive formaldehyde then condenses with the primary N6-amine group of a second tenofovir disoproxil molecule. This reaction forms a methanolamine intermediate, which subsequently dehydrates to create a reactive imine cation. This cation is then attacked by the N6-amine of another tenofovir disoproxil molecule, leading to the formation of a methylene-bridged dimer. sci-hub.se
Bases like triethylamine or ammonium (B1175870) hydroxide (B78521) facilitate these processes by influencing the pH and promoting the necessary deprotonation/protonation steps. For instance, in the synthesis of various tenofovir disoproxil impurities, triethylamine is explicitly used as the base to drive the reaction forward. While the base itself doesn't enter the final dimer structure, its presence is a critical parameter in the reaction medium where dimerization occurs.
The rate of tenofovir dimer formation is highly dependent on the specific reaction conditions, although detailed kinetic studies are not extensively published in the available literature. Key parameters that are controlled during synthesis to minimize impurity formation include temperature, reaction time, and the choice of solvent.
For example, in chemoenzymatic synthesis routes for tenofovir, reaction temperatures are carefully controlled (e.g., 40-60 °C), as higher temperatures can lead to a drop in the efficiency of desired transformations and potentially favor side reactions like dimerization. nih.gov In patented methods for the directed synthesis of the tenofovir disoproxil dimer impurity, the reaction temperature is specified to be between 50-60 °C for 4-6 hours, indicating that thermal energy is required to drive the formation. google.com The choice of solvent is also critical; syntheses are often performed in polar aprotic solvents like N-methyl pyrrolidone (NMP) or dimethylformamide (DMF). semanticscholar.org
The following table summarizes typical conditions found in syntheses where dimer formation is relevant:
Table 1: Reaction Conditions in Tenofovir-Related Syntheses
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 20-30 °C (reagent addition), 50-60 °C (reaction) | google.com |
| Base | Triethylamine | google.com |
| Solvent | N-methyl pyrrolidone (NMP), Acetonitrile (B52724), DMF | google.comsemanticscholar.org |
| Reaction Time | 3-6 hours | google.com |
These parameters are generally optimized to maximize the yield of the target product (tenofovir or its prodrugs) while minimizing the formation of impurities, including the dimer.
Directed Synthesis of Tenofovir Dimer Triethylammonium (B8662869) Salt for Research Purposes
To properly identify and quantify impurities in pharmaceutical batches, reference standards of these impurities are required. Therefore, the directed synthesis of the tenofovir dimer is performed for research and quality control applications. mit.edu
The intentional synthesis of the tenofovir dimer impurity leverages the proposed mechanism of its formation. The key precursors are a tenofovir-containing molecule and a formaldehyde source.
A common strategy involves reacting tenofovir disoproxil fumarate (B1241708) with paraformaldehyde in a suitable solvent like acetonitrile. google.com A patent describes a method starting with tenofovir or tenofovir monohydrate, which is first reacted with paraformaldehyde in the presence of an acid (like hydrochloric or hydrobromic acid) to form an intermediate. This intermediate is then reacted with chloromethyl isopropyl carbonate using triethylamine as a base and tetrabutylammonium (B224687) bromide (TBAB) as a catalyst to yield the tenofovir disoproxil dimer. google.com
The general pathway can be summarized as:
Activation/Generation of Formaldehyde: Paraformaldehyde is used as a stable source of formaldehyde.
Condensation: The formaldehyde reacts with the N6-amine group of tenofovir or its prodrug.
Dimerization: The resulting intermediate couples with a second molecule of tenofovir/prodrug to form the methylene (B1212753) bridge.
Esterification (if starting from Tenofovir): The phosphonic acid groups are esterified to match the prodrug impurity structure.
The triethylammonium salt form is likely obtained during the work-up or purification stages when triethylamine is used as a base and is not fully removed, forming a salt with the acidic phosphonate (B1237965) groups of the dimer.
The optimization of synthetic methods for the tenofovir dimer focuses on achieving a satisfactory yield and high purity for its use as a reference standard. While extensive optimization data is scarce, published methods report specific conditions that provide the desired product.
A patented method for the synthesis of the tenofovir disoproxil fumarate dimer impurity reports achieving a purity of over 90% (as measured by HPLC). google.com The synthesis of multimeric impurities, including the dimer, from tenofovir disoproxil free base and formaldehyde reported a yield of 8.10% for the purified dimer after column chromatography. sci-hub.se Purification is a critical step, often involving column chromatography or preparative HPLC to isolate the dimer from starting materials and other side products. sci-hub.se
The table below outlines a specific example of a synthetic protocol for the dimer impurity of the prodrug.
Table 2: Example Synthetic Protocol for Tenofovir Disoproxil Dimer Impurity
| Step | Reagents | Conditions | Reported Purity | Source |
|---|---|---|---|---|
| 1 | Tenofovir (as Compound II), Paraformaldehyde, Hydrochloric Acid | Cool to 10-15 °C, react for 48 hours | - | google.com |
| 2 | Intermediate from Step 1, Isopropyl Chloroformate, Triethylamine, TBAB | React at 50-60 °C for 4-6 hours in NMP | >90% | google.com |
These directed syntheses provide the necessary material for analytical method development and validation, ensuring the quality of the final active pharmaceutical ingredient.
Chemical Transformations and Derivatization from the Dimer Triethylammonium Salt
The available scientific literature primarily focuses on the formation, synthesis, and characterization of the Tenofovir Dimer Triethylammonium Salt as a process-related impurity. There is no significant information available regarding subsequent chemical transformations or derivatization reactions that use the dimer salt as a starting material for the synthesis of other compounds. Its main role is as an analytical reference standard.
Strategies for Minimizing Dimer Formation in Active Pharmaceutical Ingredient (API) Manufacturing
The formation of tenofovir dimer impurities is a critical concern in the manufacturing of Tenofovir Disoproxil Fumarate (TDF). These impurities arise from a condensation reaction involving the N6-amino group of the adenine (B156593) moiety of one tenofovir molecule with formaldehyde, which is generated from the hydrolysis of the disoproxil prodrug moiety of another. The resulting dimer is a significant process-related impurity that must be controlled to ensure the quality, safety, and efficacy of the final API.
Several strategies have been developed to minimize the formation of the tenofovir dimer during the synthesis of TDF. These strategies primarily focus on controlling the reaction conditions and the choice of reagents to disfavor the side reactions leading to dimerization.
Control of Reaction Environment:
A key factor in dimer formation is the presence of moisture, which can lead to the hydrolysis of the ester prodrug and the subsequent generation of formaldehyde. Therefore, stringent control of the reaction environment to maintain anhydrous conditions is a primary strategy. This can be achieved by:
Use of Dehydrating Agents: The inclusion of dehydrating agents in the reaction mixture can scavenge any trace amounts of water, thereby inhibiting the hydrolysis of the prodrug and the formation of formaldehyde.
Azeotropic Removal of Water: Suspending the tenofovir base in a suitable solvent, such as toluene (B28343) or acetonitrile, and heating the suspension to reflux can effectively remove water azeotropically before proceeding with the esterification step. google.com
Optimization of Reaction Kinetics:
The rate of the desired esterification reaction compared to the rate of dimer formation is another critical aspect. Prolonged reaction times at elevated temperatures can increase the likelihood of impurity formation. google.com To address this, the following approaches are employed:
A patent for an improved process for preparing TDF highlights the impact of these strategies. google.com The invention describes a process that minimizes the formation of dimer impurities by employing a phase transfer catalyst and a dehydrating agent. google.com The use of triethylamine as a base in the reaction leads to the in-situ formation of the triethylamine salt of tenofovir. google.com While this salt has limited solubility, the phase transfer catalyst facilitates its reaction with chloromethyl isopropyl carbonate, driving the reaction towards the desired product and away from impurity-forming pathways. google.com
The following table summarizes the key strategies and their impact on minimizing tenofovir dimer formation:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Anhydrous Reaction Conditions | Prevents hydrolysis of the disoproxil moiety, thus inhibiting formaldehyde generation. | Moisture content of raw materials and solvents, use of dehydrating agents. |
| Phase Transfer Catalysis | Accelerates the desired esterification reaction, reducing overall reaction time and exposure to conditions that favor dimer formation. google.com | Choice and concentration of phase transfer catalyst (e.g., TBAB). |
| Temperature Control | Minimizes thermal degradation and side reactions, including dimerization. | Reaction and work-up temperature profiles. |
| Base Selection | The choice of base can influence the solubility of intermediates and the reaction kinetics. Triethylamine is commonly used. google.com | Type and stoichiometry of the base. |
Research Findings on Impurity Control:
Studies on the synthesis of TDF have led to the development of processes that yield high-purity API with minimal levels of dimeric and other impurities. For instance, an improved process utilizing a phase transfer catalyst and a dehydrating agent reported an increase in the yield of TDF from 60% to 85% while minimizing the dimer impurity. google.com
The following table presents a hypothetical comparison of process outcomes based on the implementation of dimer minimization strategies, as suggested by the literature.
| Process | Key Conditions | Dimer Impurity Level (%) | Overall Yield (%) |
| Standard Process | Prolonged heating, no phase transfer catalyst | > 0.5% | ~60% |
| Optimized Process | Anhydrous conditions, phase transfer catalyst (TBAB), controlled temperature | < 0.15% | ~85% |
By implementing these multifaceted strategies, manufacturers can effectively control the formation of this compound and other related impurities, ensuring the production of high-quality Tenofovir Disoproxil Fumarate.
Advanced Structural Elucidation and Spectroscopic Characterization of Tenofovir Dimer Triethylammonium Salt
High-Resolution Mass Spectrometry (HRMS) for Molecular and Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement of its ions. For Tenofovir (B777) Dimer Triethylammonium (B8662869) Salt, HRMS is employed to confirm its elemental composition and the presence of the two triethylammonium counter-ions.
The analysis is typically performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. In positive ion mode, the molecule can be observed as the protonated dimer or as an adduct with the triethylammonium cation. The high resolving power of the instrument allows for the differentiation of ions with very similar nominal masses, thus providing a high degree of confidence in the assigned molecular formula.
The expected exact mass of the Tenofovir Dimer free acid (C18H26N10O7P2) is calculated based on the most abundant isotopes of its constituent elements. The presence of the two triethylammonium (C6H15N) counter-ions is also confirmed by their characteristic mass. The measured mass from the HRMS analysis is then compared to the theoretical mass, with a mass error typically in the low parts-per-million (ppm) range, which serves as a definitive confirmation of the compound's identity.
Table 1: HRMS Data for Tenofovir Dimer Triethylammonium Salt
| Ion | Molecular Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ (Dimer) | C18H27N10O7P2 | 557.1485 | Data not publicly available | Data not publicly available |
| [M+Na]⁺ (Dimer) | C18H26N10NaO7P2 | 579.1304 | Data not publicly available | Data not publicly available |
| [TEA+H]⁺ | C6H16N | 102.1283 | Data not publicly available | Data not publicly available |
| [M+2TEA-H]⁺ | C30H57N12O7P2 | 759.3901 | Data not publicly available | Data not publicly available |
Note: Specific measured data and mass errors are proprietary to manufacturers and are typically provided in a Certificate of Analysis upon purchase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments is utilized for the complete structural assignment of this compound.
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the adenine (B156593) base, the propylene (B89431) chain, the methyleneoxy bridge, and the triethylammonium counter-ions.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Adenine H-8 | ~8.2 | s | - |
| Adenine H-2 | ~8.1 | s | - |
| Adenine -NH2 | ~7.2 | br s | - |
| Propylene -CH | ~4.4 | m | - |
| Propylene -CH2 (N-CH2) | ~4.2 | m | - |
| Methyleneoxy -O-CH2-P | ~3.8 | d | ~8-10 (JHP) |
| Propylene -CH3 | ~1.2 | d | ~6-7 |
| Triethylammonium -CH2 | ~3.1 | q | ~7 |
| Triethylammonium -CH3 | ~1.2 | t | ~7 |
Note: Predicted values are based on the analysis of similar structures. Actual values are provided in the Certificate of Analysis.
¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would show signals corresponding to the adenine ring carbons, the propylene chain carbons, the methyleneoxy carbon, and the carbons of the triethylammonium salt.
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Adenine C-4 | ~156 |
| Adenine C-2 | ~152 |
| Adenine C-6 | ~148 |
| Adenine C-5 | ~141 |
| Adenine C-8 | ~118 |
| Propylene -CH | ~75 |
| Methyleneoxy -O-CH2-P | ~65 (d, JCP) |
| Propylene -CH2 (N-CH2) | ~50 |
| Triethylammonium -CH2 | ~46 |
| Propylene -CH3 | ~16 |
| Triethylammonium -CH3 | ~8 |
Note: Predicted values are based on the analysis of similar structures. Actual values are provided in the Certificate of Analysis.
³¹P-NMR spectroscopy is particularly useful for organophosphorus compounds as it directly probes the phosphorus nuclei. For this compound, which contains a phosphonate (B1237965) dimer linkage, ³¹P-NMR is crucial for confirming the structure of the phosphorus-containing backbone. The spectrum is expected to show a signal consistent with a phosphonate diester environment.
Table 4: Predicted ³¹P-NMR Chemical Shift for this compound
| Phosphorus | Predicted Chemical Shift (δ, ppm) |
| -P(O)(O-)O-P(O)(O-)- | ~10-15 |
Note: Predicted values are based on the analysis of similar structures. Actual values are provided in the Certificate of Analysis.
Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei and provide unambiguous assignments of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the propylene chain and the triethylammonium ions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms (¹H-¹³C), allowing for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule, such as linking the adenine base to the propylene chain and the propylene chain to the phosphonate group.
X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related structures, such as Tenofovir Disoproxil free base, has been reported. nih.gov Such studies reveal the importance of hydrogen bonding in the crystal packing. nih.gov For this compound, it is expected that extensive hydrogen bonding would exist between the phosphonate oxygen atoms, the amine groups of the adenine rings, and the triethylammonium cations, which would play a crucial role in stabilizing the crystal lattice.
Table 5: Expected Crystallographic Parameters for this compound
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Provides the basic repeating unit of the crystal. |
| Z | The number of molecules per unit cell. | Indicates the packing density. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor indicates a good quality structure. |
Note: This data would be obtainable through single-crystal X-ray diffraction analysis.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, stands as a powerful, non-destructive tool for the identification of functional groups within a molecule. By probing the characteristic vibrations of chemical bonds, these methods provide a molecular fingerprint, offering invaluable insights into the structural arrangement of the this compound. While specific, publicly available, detailed spectral data for this particular salt is limited, a comprehensive analysis can be constructed by examining the expected vibrational modes of its constituent parts: the tenofovir dimer backbone and the triethylammonium counter-ion.
The Tenofovir Dimer structure, chemically known as Bis((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic acid, contributes a complex array of vibrational signatures. Key functional groups expected to produce characteristic bands include the purine (B94841) ring system, the primary amine, the phosphonic acid groups, and the ether linkages.
The Triethylammonium ion ([N(CH₂CH₃)₃H]⁺) introduces additional vibrational modes, primarily from the C-H and C-N bonds of the ethyl groups and the N-H bond of the ammonium (B1175870) cation.
Detailed Research Findings:
A thorough analysis of the infrared and Raman spectra would reveal distinct peaks corresponding to the stretching and bending vibrations of the various functional moieties within the compound.
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to be dominated by strong absorptions from polar bonds. The O-H stretching vibrations of the phosphonic acid groups are expected to produce a very broad and intense band in the high-frequency region, typically between 2500 and 3300 cm⁻¹. The N-H stretching vibrations of the primary amine on the adenine ring and the N-H of the triethylammonium cation would likely appear as sharp to medium bands in the 3100-3500 cm⁻¹ region.
The C-H stretching vibrations of the methyl and methylene (B1212753) groups in both the tenofovir backbone and the triethylammonium salt would be observed in the 2850-3000 cm⁻¹ range. The purine ring system would exhibit characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. The P=O stretching of the phosphonic acid is a strong indicator and typically appears as a very strong and sharp band in the 1200-1260 cm⁻¹ region. The P-O-C and C-O-C ether linkages would show characteristic stretching vibrations in the fingerprint region, generally between 1000 and 1200 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic purine ring is expected to show strong Raman signals, with the ring breathing modes being particularly prominent in the 700-800 cm⁻¹ region. The symmetric stretching of the P-O bonds could also be more pronounced in the Raman spectrum. The C-H stretching and bending vibrations will also be present, though their intensities may differ from the IR spectrum.
The following data tables summarize the expected vibrational frequencies and their assignments based on the known spectral characteristics of the functional groups present in this compound.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3500 | Medium-Strong, Sharp | N-H Stretch | Primary Amine (Adenine), Triethylammonium |
| 2850-3000 | Medium | C-H Stretch | Alkyl (Methyl, Methylene) |
| 2500-3300 | Strong, Very Broad | O-H Stretch | Phosphonic Acid |
| 1600-1680 | Medium-Strong | N-H Bend | Primary Amine |
| 1400-1650 | Medium-Strong | C=C, C=N Stretch | Purine Ring System |
| 1200-1260 | Very Strong, Sharp | P=O Stretch | Phosphonic Acid |
| 1000-1200 | Strong | P-O-C, C-O-C Stretch | Phosphonate Ester, Ether Linkage |
Interactive Data Table: Predicted Raman Scattering Peaks for this compound
| Frequency Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3500 | Medium | N-H Stretch | Primary Amine, Triethylammonium |
| 2850-3000 | Strong | C-H Stretch | Alkyl (Methyl, Methylene) |
| 1400-1650 | Strong | Ring Stretch | Purine Ring System |
| 950-1100 | Medium | P-O Stretch | Symmetric Phosphonate Stretch |
| 700-800 | Strong | Ring Breathing | Purine Ring System |
It is crucial to note that the actual experimental values may vary slightly due to the specific molecular environment, intermolecular interactions such as hydrogen bonding, and the physical state of the sample. The presence of the triethylammonium salt will also influence the vibrations of the phosphonic acid group, likely leading to the appearance of bands associated with the [R-PO₃H]⁻...[HN(Et)₃]⁺ interaction. A definitive structural confirmation would necessitate the acquisition and interpretation of high-resolution experimental spectra for this specific compound.
Analytical Chemistry Methodologies for Research and Quality Control of Tenofovir Dimer Triethylammonium Salt
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of Tenofovir (B777) Dimer Triethylammonium (B8662869) Salt and its potential impurities. These techniques offer high resolution and sensitivity, making them indispensable for quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Tenofovir-related compounds. The development of a stability-indicating HPLC method is crucial for separating the main component from any degradation products or process-related impurities. rjptonline.org
Method development for Tenofovir and its related substances often involves reversed-phase HPLC (RP-HPLC). A typical RP-HPLC method utilizes a C18 column, which is effective in separating compounds of varying polarity. rjptonline.orgresearchgate.nettandfonline.com The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). rjptonline.orgnih.gov Detection is typically performed using a UV detector at a wavelength where Tenofovir and its impurities exhibit maximum absorbance, commonly around 260 nm. rjptonline.org
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). tandfonline.com For instance, a validated method for Tenofovir Alafenamide demonstrated linearity over a concentration range of 0.5–7.5 ppm for its impurities, with a correlation coefficient greater than 0.999. tandfonline.com The LOD and LOQ for Tenofovir Alafenamide were reported to be 0.1 µg/mL and 0.5 µg/mL, respectively. tandfonline.com
Interactive Data Table: Exemplary HPLC Method Parameters for Tenofovir-Related Compounds
| Parameter | Condition | Source |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase A | Buffer solution: Acetonitrile: Purified water (20:02:78) | researchgate.net |
| Mobile Phase B | Solvent Mixture and Purified water (75:25) | researchgate.net |
| Flow Rate | 1 mL/min | rjptonline.orgresearchgate.net |
| Detection | UV at 262 nm | researchgate.nettandfonline.com |
| Column Temperature | 40°C | researchgate.nettandfonline.com |
| Injection Volume | 20 µL | researchgate.nettandfonline.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution due to the use of smaller particle size columns (typically <2 µm). This enhanced resolution is particularly valuable for complex impurity profiling of Tenofovir Dimer Triethylammonium Salt. researchgate.net
A UPLC method for Tenofovir Alafenamide and its impurities utilized a YMC-Triart C18 column (2mm x 100mm) and a gradient elution, demonstrating the capability to resolve the active ingredient from its known impurities. researchgate.net The shorter run times, often reduced from over 100 minutes in HPLC to around 45 minutes in UPLC, significantly improve throughput in a quality control setting. researchgate.net The method's specificity is confirmed by the absence of interfering peaks at the retention time of the main analyte and its specified impurities. researchgate.net
The synthesis of Tenofovir and its derivatives can potentially introduce stereoisomeric impurities. Since stereoisomers can have different pharmacological and toxicological profiles, their control is a critical aspect of quality assessment. thieme-connect.com The chemical name of this compound, Bis((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic acid, ditriethylammonium salt, indicates the presence of a specific stereoisomer ((R)-configuration). Therefore, chiral chromatography is applicable and essential for assessing its stereoisomeric purity.
Chiral HPLC methods have been developed to separate the enantiomers of Tenofovir prodrugs. These methods often employ chiral stationary phases (CSPs) such as Chiralpak® AD-H or Chiralpak® IC. thieme-connect.comnih.govthieme-connect.com For example, the enantiomers of Tenofovir Disoproxil were successfully separated on a Chiralpak IC column using a mobile phase of n-hexane, ethanol, methanol, and triethylamine (B128534). nih.gov The development of such methods allows for the quantification of the undesired enantiomer, ensuring the stereoisomeric purity of the reference standard. thieme-connect.com Indirect chiral ligand exchange chromatography (ICLEC) has also been explored as an economical alternative to expensive chiral columns for separating diastereomers of Tenofovir Alafenamide. rsc.orgrsc.org
Interactive Data Table: Chiral HPLC Conditions for Tenofovir-Related Enantiomers
| Parameter | Condition | Source |
| Column | Chiralpak AD-H | thieme-connect.comthieme-connect.com |
| Mobile Phase | n-Hexane/Ethanol/Methanol/Triethylamine (65:25:10:0.1 v/v/v/v) | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection | UV | nih.gov |
Hyphenated Techniques for Comprehensive Identification and Quantification
Hyphenated techniques, which couple the separation power of chromatography with the high specificity of mass spectrometry, are powerful tools for the structural elucidation and trace-level quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the identification and quantification of trace-level impurities and degradation products that may not be detectable by UV. The high sensitivity and selectivity of LC-MS/MS make it the gold standard for analyzing complex mixtures. mdpi.com
LC-MS/MS methods have been developed for the simultaneous determination of Tenofovir and other antiretroviral drugs in various matrices. nih.gov These methods typically use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits. nih.gov For instance, an LC-MS/MS method for Tenofovir achieved a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov The structural characterization of unknown impurities is facilitated by high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to determine elemental compositions. americanpharmaceuticalreview.com
While most impurities in this compound are expected to be non-volatile and thus amenable to LC-MS analysis, the synthesis or degradation processes could potentially generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of such volatile compounds.
Headspace GC-MS (HS-GC-MS) studies have been conducted to investigate the formation of volatile components during the degradation of Tenofovir Disoproxil Fumarate (B1241708). rsc.org This technique is particularly useful for analyzing residual solvents or volatile degradation products without complex sample preparation. The applicability of GC-MS for the quality control of this compound would depend on the specific synthetic route and potential for volatile impurity formation. A thorough understanding of the manufacturing process is necessary to determine if GC-MS analysis is required. rsc.org
Impurity Profiling and Related Substances Analysis of Dimeric Species in Research Samples
Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the identification, quantification, and control of impurities in drug substances and products. For Tenofovir, the dimeric species is a significant related substance that requires careful monitoring. The analysis of this dimer, particularly in its triethylammonium salt form when used as a reference, is typically performed using advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the separation and quantification of the tenofovir dimer from the active pharmaceutical ingredient (API) and other related substances. researchgate.netresearchgate.net These methods offer high resolution and sensitivity, which are essential for detecting impurities at low levels.
A typical HPLC method for related substances analysis would involve a reversed-phase column, such as a C18 column, with a gradient elution program. walshmedicalmedia.com The mobile phase often consists of a buffer (e.g., phosphate or formate (B1220265) buffer) and an organic modifier like acetonitrile or methanol. pharmtech.com Detection is commonly carried out using a UV detector at a wavelength where both tenofovir and its impurities exhibit significant absorbance, often around 260 nm. walshmedicalmedia.com
Forced degradation studies are an integral part of impurity profiling and method development. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. walshmedicalmedia.com This helps in understanding the degradation pathways and ensures that the analytical method is "stability-indicating," meaning it can separate the degradation products from the main compound and other impurities. The tenofovir dimer may be one of the degradation products formed under such stress conditions.
The validation of the analytical method is crucial to ensure its reliability. researchgate.net Key validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.net The specificity of the method ensures that the peak corresponding to the tenofovir dimer is free from interference from other components in the sample.
Table 1: Illustrative HPLC Parameters for Impurity Profiling of Tenofovir and its Dimer
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
This table presents a generalized set of conditions. Actual parameters may vary based on the specific application and laboratory.
Development and Certification of Reference Standards for this compound
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. The development and certification of a reference standard for this compound is a meticulous process that ensures its suitability for its intended analytical purpose. eag.com
The process begins with the synthesis or isolation of the tenofovir dimer. lgcstandards.com The material is then subjected to extensive purification to achieve the highest possible purity. eag.com Once a high-purity batch is obtained, it undergoes a comprehensive characterization process to confirm its identity and purity. This characterization typically involves a battery of analytical techniques:
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the chemical structure of the compound. lgcstandards.com
Chromatographic Purity: The purity of the reference standard is determined using high-resolution chromatographic techniques like HPLC or UPLC. The area percentage of the main peak is often used as a measure of purity.
Water Content: The Karl Fischer titration method is commonly employed to determine the water content of the reference standard.
Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the synthesis and purification process.
Inorganic Impurities: Tests for sulfated ash or residue on ignition are performed to determine the level of inorganic impurities.
Once the characterization is complete, a Certificate of Analysis (CoA) is issued. aquigenbio.com This document provides a summary of the analytical data and the assigned purity value of the reference standard. The CoA is a critical document that accompanies the reference standard and provides the end-user with the necessary information for its proper use. aquigenbio.com
The certification of a reference standard can be done in-house by a pharmaceutical company or by a recognized pharmacopeia or a commercial supplier of reference standards. gmpsop.com When a reference standard is certified by a pharmacopeia (e.g., USP, EP), it is considered a primary reference standard. eag.com Secondary reference standards are qualified against a primary standard. synzeal.com Commercial suppliers of reference standards, such as LGC Standards, SynZeal, and Aquaigen Bio Sciences, provide this compound as a reference material, often with documentation stating its quality and suitability for use in analytical applications. These suppliers indicate that the reference standard is crucial for analytical method development, validation (AMV), and quality control (QC). The possibility of traceability to pharmacopeial standards is also often mentioned.
Table 2: Typical Tests for Certification of a Pharmaceutical Reference Standard
| Test | Purpose | Typical Method(s) |
| Identity | Confirm the chemical structure | NMR, MS, IR |
| Purity | Quantify the main component and impurities | HPLC/UPLC (purity by area %), qNMR |
| Water Content | Determine the amount of water | Karl Fischer Titration |
| Residual Solvents | Quantify remaining solvents | Headspace GC |
| Inorganic Impurities | Measure non-volatile inorganic matter | Sulfated Ash/Residue on Ignition |
| Assay | Determine the potency | Titration, HPLC/UPLC against a primary standard |
This table outlines the general testing protocol for the certification of a reference standard. The specific tests and acceptance criteria are defined by the certifying body.
Chemical Stability and Degradation Pathways of Tenofovir Dimer Triethylammonium Salt
Investigation of Dimer Formation and Degradation under Controlled Chemical Conditions
The formation and degradation of Tenofovir (B777) Dimer Triethylammonium (B8662869) Salt are influenced by several environmental factors, including pH, temperature, solvent, and moisture. Understanding these influences is crucial for controlling its presence in pharmaceutical preparations.
pH-Dependent Stability and Transformation
While specific pH-dependent stability studies on Tenofovir Dimer Triethylammonium Salt are not extensively documented in publicly available literature, the stability of the parent molecule, Tenofovir, and its prodrugs provides valuable insights. Tenofovir disoproxil fumarate (B1241708) (TDF), a prodrug of Tenofovir, exhibits significant degradation under both acidic and alkaline conditions. nih.govresearchgate.net For instance, stress degradation studies on TDF have shown a 10.95% degradation in 0.1N HCl and 10.6% in 0.1N NaOH. nih.gov It is plausible that the dimer, being a derivative, would also exhibit pH-dependent hydrolysis. The phosphonate (B1237965) groups in the dimer structure are susceptible to pH changes, which can affect their ionization state and reactivity, potentially leading to either the reversal of dimerization or further degradation. Studies on Tenofovir Alafenamide (TAF), another prodrug, have also highlighted its extensive degradation in acidic conditions. nih.gov
Temperature and Solvent Effects on Dimer Integrity
This compound is noted to be a "White to Pale Beige Solid" and is typically stored at -20°C, suggesting that it may be sensitive to higher temperatures. researchgate.net Forced degradation studies on the related compound, Tenofovir Disoproxil Fumarate (TDF), have demonstrated that thermal stress contributes to its degradation. nih.gov The specific impact of various solvents on the integrity of the dimer salt is not well-documented. However, its solubility is described as slight in methanol (B129727) and sparing in water, indicating that the choice of solvent could influence its stability and degradation pathways. nih.gov The use of organic solvents in the manufacturing process of Tenofovir and its prodrugs could potentially facilitate the formation or degradation of impurities like the dimer salt.
Role of Moisture and Hydrolysis in Dimer Formation
The hygroscopic nature of this compound is a critical factor in its stability. nih.gov It is described as "Very Hygroscopic," meaning it readily absorbs moisture from the atmosphere. nih.gov The presence of water can facilitate hydrolysis of the dimer's phosphonate anhydride-like linkage, leading to its degradation back to Tenofovir monomers or other byproducts. The hydrolysis of Tenofovir prodrugs is a known pathway for their conversion to the active form, and similar hydrolytic instability can be expected for the dimer impurity, especially in the presence of moisture.
Kinetics and Thermodynamics of Dimerization and Reverse Reactions
A conceptual Density Functional Theory (DFT) study on phosphonate dimers suggests that the stability of such dimers is influenced by the electronic nature of the substituents and the presence of solvents. acs.org The study indicated that dianionic phosphonate dimers in the gas phase might not be thermodynamically favored but can be stabilized in solution. acs.org The kinetics of dimerization would likely be influenced by the concentration of Tenofovir, the presence of catalysts (acidic or basic conditions), and the temperature. The reverse reaction, or degradation of the dimer, would be favored by conditions that promote hydrolysis, such as the presence of water and certain pH ranges.
Identification of Degradation Products and Byproducts Associated with the Dimer
While specific degradation products of this compound have not been individually characterized in published studies, analysis of the degradation of Tenofovir and its prodrugs provides likely candidates. Forced degradation studies of Tenofovir Disoproxil Fumarate (TDF) have identified numerous degradation products. rsc.org It is reasonable to assume that the degradation of the dimer would yield Tenofovir as a primary product, along with other related substances that are also observed in the degradation of TDF and Tenofovir Alafenamide (TAF).
The table below summarizes known degradation conditions for related Tenofovir compounds, which may be indicative of the stability of the dimer salt.
| Stress Condition | Reagent | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 10.95% | nih.gov |
| Alkaline Hydrolysis | 0.1N NaOH | 10.6% | nih.gov |
| Oxidative Degradation | Hydrogen Peroxide | 12.22% | nih.gov |
| Neutral Hydrolysis | Water | 12.26% | nih.gov |
This data pertains to Tenofovir Disoproxil Fumarate and is presented as an indicator of potential degradation pathways for the related dimer compound.
Theoretical and Computational Chemistry Studies of Tenofovir Dimer Triethylammonium Salt
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational flexibility of molecules, which in turn dictate their biological activity. For the Tenofovir (B777) Dimer Triethylammonium (B8662869) Salt, molecular mechanics and molecular dynamics simulations would be the primary tools for such investigations.
While direct conformational analysis of the dimer salt is not published, studies on Tenofovir and its analogs offer significant insights. For instance, molecular mechanics calculations have been employed to design new Tenofovir analogs by modifying its R group with different functional groups like OH, Cl, Br, CF3, CF2OH, CH2OH, and H. researchgate.net These studies utilize software like HyperChem to model the molecules and calculate properties such as binding free energy to predict their affinity for biological targets. researchgate.net
Molecular dynamics simulations of Tenofovir Disoproxil Fumarate (B1241708) (TDF) have been used to assess the stability of its interactions with biological targets. nih.gov These simulations, often run for nanoseconds, track the atomic movements and energy fluctuations of the molecule, providing a dynamic picture of its conformational landscape. nih.govnih.gov Such studies reveal how the molecule adapts its shape to fit into a binding pocket and the stability of the resulting complex. nih.gov For the Tenofovir Dimer Triethylammonium Salt, similar simulations would be crucial to understand how the two Tenofovir units are oriented relative to each other and how the triethylammonium counter-ions interact with the phosphate (B84403) groups.
Interactive Data Table: Key Parameters in Molecular Modeling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry. | Identifies the most stable conformations (energy minima) of the dimer and the energy barriers between them. |
| Dihedral Angles | The angles between four sequentially bonded atoms, defining the rotation around a chemical bond. | Crucial for describing the flexibility of the ether and phosphonate (B1237965) linkages in the dimer. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in molecular dynamics to assess the stability of the dimer's conformation over time. |
| Radius of Gyration (Rg) | A measure of the compactness of a molecule. | Indicates how the dimer's overall shape changes during a simulation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. Numerous DFT studies on Tenofovir serve as a strong proxy for understanding the electronic characteristics of the this compound.
DFT calculations at the B3LYP/MidiX level of theory have been used to study the molecular structure of Tenofovir in a water solvent. bsu.by These studies typically involve geometry optimization to find the most stable molecular structure and then calculate various electronic properties. bsu.byresearchgate.net
Key electronic properties calculated for Tenofovir that would be relevant for the dimer salt include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.netnepjol.info For Tenofovir, the HOMO-LUMO gap has been calculated to be 5.58 eV. researchgate.netnepjol.info A similar calculation for the dimer would reveal how dimerization affects its electronic reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netnepjol.info For Tenofovir, MEP analysis shows nucleophilic regions around the phosphate and hydroxyl groups and electrophilic centers near the amine group. researchgate.net In the dimer, the MEP would be more complex, showing the electrostatic interactions between the two monomer units and the counter-ions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and the stabilization energy associated with these interactions. In Tenofovir, a significant stabilizing interaction has been identified between a lone pair on a carbon atom and an anti-bonding orbital of a nitrogen-carbon bond. researchgate.net
Interactive Data Table: Calculated Electronic Properties of Tenofovir (as a proxy for the dimer)
| Property | Calculated Value for Tenofovir | Significance |
|---|---|---|
| HOMO Energy | -5.48 eV nepjol.info | Indicates the molecule's electron-donating ability. |
| LUMO Energy | 0.10 eV nepjol.info | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.58 eV researchgate.netnepjol.info | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 6.94 Debye nepjol.info | Indicates the overall polarity of the molecule. |
| Global Electrophilicity Index (ω) | -1.57 eV nepjol.info | Suggests an electrophilic nature for Tenofovir. nepjol.info |
In silico Reaction Mechanism Studies of Dimerization Processes
While no specific in silico studies on the dimerization process of Tenofovir to form the dimer salt have been found in the literature, computational chemistry offers powerful tools to investigate such reaction mechanisms. A hypothetical study could employ DFT to map out the potential energy surface of the dimerization reaction.
Such a study would typically involve:
Reactant and Product Optimization: The geometries of the Tenofovir monomer and the Tenofovir dimer would be optimized to find their lowest energy structures.
Transition State Search: The most critical step would be to locate the transition state structure for the dimerization reaction. This is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state would give the activation energy of the reaction, providing a measure of the reaction rate.
By performing these calculations, one could gain a detailed understanding of the step-by-step mechanism of dimerization, including which atoms are involved in bond formation and the energetic feasibility of the process.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental spectra.
For Tenofovir, several studies have reported the calculation of its vibrational (FT-IR and FT-Raman) and NMR spectra using DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model, and they generally show good agreement with the experimental spectra. researchgate.net
A similar computational study on this compound would involve:
Geometry Optimization: Obtaining the lowest energy structure of the dimer salt.
Frequency Calculation: Calculating the harmonic vibrational frequencies and intensities for the IR and Raman spectra.
NMR Chemical Shift Calculation: Predicting the 1H and 13C NMR chemical shifts.
The predicted spectra would be invaluable for confirming the structure of the synthesized dimer salt and for assigning the various peaks in the experimental spectra to specific vibrational modes or atomic nuclei. The presence of the triethylammonium counter-ions would introduce new vibrational modes and affect the chemical shifts of the Tenofovir dimer, which could be accurately predicted by these computational methods.
Chemical Biology and Mechanistic Investigations of Tenofovir Dimer Triethylammonium Salt Non Clinical Focus
Investigation of Biochemical Interactions as a Molecular Probe (e.g., protein kinase inhibition)
However, without specific experimental data, any discussion on its use as a molecular probe for protein kinase inhibition remains speculative. A molecular probe should ideally have high affinity and specificity for its target. The dimerization of Tenofovir (B777) could potentially alter its binding profile compared to the monomer, possibly leading to interactions with different kinases or other ATP-binding proteins. Further research, including kinase profiling assays, would be necessary to validate these potential activities and determine the specific kinases inhibited, the nature of the inhibition (e.g., competitive, non-competitive), and the binding kinetics.
In Vitro Studies of Enzyme Interactions and Reaction Substrate Potential
The primary enzymatic interaction of the parent compound, Tenofovir, is with viral reverse transcriptase after its intracellular phosphorylation to Tenofovir diphosphate. For the Tenofovir Dimer, in vitro studies would be essential to understand its own enzymatic interactions. One area of investigation would be its potential as a substrate for the same cellular kinases that phosphorylate Tenofovir. The dimer's bulkier structure might hinder its recognition and phosphorylation by these enzymes, which could impact its potential antiviral activity.
Conversely, the dimer could be investigated as a substrate for other enzymes, such as phosphodiesterases, which cleave phosphodiester bonds. The stability of the dimer linkage under various enzymatic conditions would be a key area of study.
A study on Tenofovir Alafenamide PMPA Impurity, a related compound, suggests that such impurities can be used in kinetic tests to understand their formation and degradation pathways. This approach could be applied to Tenofovir Dimer Triethylammonium (B8662869) Salt to study its chemical stability and behavior in the presence of various enzymes.
Table 1: Potential In Vitro Enzyme Interaction Studies for Tenofovir Dimer Triethylammonium Salt
| Enzyme Class | Potential Interaction | Experimental Assay | Potential Outcome |
| Cellular Kinases | Substrate for phosphorylation | Kinase activity assay with radiolabeled ATP | Determination of phosphorylation efficiency compared to Tenofovir monomer |
| Viral Reverse Transcriptase | Inhibition of enzyme activity | Reverse transcriptase inhibition assay | Assessment of direct inhibitory potential of the dimer |
| Phosphodiesterases | Substrate for cleavage | HPLC or mass spectrometry-based stability assay | Understanding the metabolic stability of the dimer linkage |
| Other ATP-dependent enzymes | Competitive inhibition | Enzyme-specific activity assays | Identification of off-target interactions |
Dimerization Effects on Molecular Recognition and Binding Affinities (non-clinical models)
Molecular modeling and docking studies could provide initial insights into how the dimer might fit into the active sites of target proteins like viral reverse transcriptase or various protein kinases. Such studies have been used to predict the binding affinities and understand the mechanisms of action for related Tenofovir impurities. For instance, the well-defined structure of a Tenofovir impurity can be used in computational models to simulate interactions with biological targets.
The increased size and altered charge distribution of the this compound compared to Tenofovir would significantly influence its molecular recognition. The triethylammonium salt form would also affect its solubility and ionization state, which are critical factors in molecular binding.
Table 2: Comparative Molecular Properties and Potential Binding Implications
| Compound | Key Structural Feature | Potential Impact on Molecular Recognition | Hypothesized Effect on Binding Affinity |
| Tenofovir | Single phosphonate (B1237965) group | Specific recognition by viral reverse transcriptase active site | Established binding affinity |
| Tenofovir Dimer | Two linked Tenofovir units | Potential for bivalent binding or steric hindrance | Could be increased due to avidity or decreased due to poor fit |
| Triethylammonium Salt | Counter-ion | Influences solubility and ionization state | May affect electrostatic interactions with the binding site |
Future Research Directions for Tenofovir Dimer Triethylammonium Salt
Development of Novel Synthetic Strategies for Controlled Dimer Synthesis
The presence of Tenofovir (B777) Dimer as an impurity necessitates its synthesis as a reference standard for analytical purposes. aquigenbio.com However, current synthetic approaches, often born out of mimicking its formation during drug substance manufacturing, lack the precision required for detailed study. Future research should pivot towards developing novel, controlled synthetic strategies.
A key challenge is the selective formation of the phosphonate (B1237965) ether linkage that connects the two tenofovir moieties. Existing methods for related tenofovir disoproxil fumarate (B1241708) dimer impurities often involve reacting tenofovir with agents like paraformaldehyde in the presence of acid, followed by esterification. google.com This process can lead to a mixture of products and low yields, with the final product purity often cited as just above 90%. google.com
Future synthetic explorations could focus on:
Stereoselective Synthesis: Developing methods that afford specific stereoisomers of the dimer. This would be invaluable for understanding how the stereochemistry of the dimer influences its physicochemical properties and biological interactions.
High-Purity Synthesis: Creating routes that minimize side reactions and yield the dimer in high purity, which is essential for its use as a certified reference material. lgcstandards.com This could involve exploring alternative coupling reagents and purification techniques.
Modern Synthetic Methodologies: Applying newer synthetic strategies, such as those inspired by the development of other phosphonate-containing drugs. For instance, novel carbon-phosphorus bond construction methodologies, like the P-alkylation of silylated phosphonates, could be adapted for a more controlled and efficient dimer synthesis. acs.org H-phosphonate chemistry also offers a versatile platform for creating phosphate (B84403) analogs and could be explored for dimer synthesis. researchgate.net The rational design of synthetic routes for novel dimers of other heterocyclic systems, using specific linkers and optimized reaction conditions, provides a template for future work on tenofovir dimer. nih.gov
A successful synthetic program would not only provide a reliable source of the analytical standard but also enable deeper investigation into the compound's fundamental chemistry.
Advanced Analytical Techniques for Comprehensive Impurity Profiling and Quality Control
Ensuring the quality of tenofovir-based drugs requires robust analytical methods capable of detecting and quantifying impurities like the Tenofovir Dimer Triethylammonium (B8662869) Salt. While standard High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods exist for tenofovir and its related substances, future research should focus on developing more advanced and sensitive techniques. researchgate.netbiotech-asia.orgwalshmedicalmedia.com
Current UPLC methods are validated for specificity, accuracy, precision, and linearity, effectively separating known impurities. researchgate.netresearchgate.net However, the drive for ever-lower detection limits and more comprehensive impurity profiles necessitates further innovation.
Future research in this area should include:
High-Sensitivity Methods: The development of novel micro-Liquid-Chromatography-Mass Spectrometry (micro-LC-MS/MS) methods. Such techniques offer significantly lower limits of quantification, which is crucial for monitoring trace-level impurities and for analyzing samples from complex biological matrices. mdpi.com
Comprehensive Profiling: Utilizing high-resolution mass spectrometry (HRMS) to create a more complete profile of all potential dimeric and oligomeric impurities that may form during synthesis and degradation.
Forced Degradation Studies: Performing in-depth forced degradation studies under various stress conditions (acid, base, oxidation, heat) and using the developed advanced analytical techniques to identify all resulting degradants, including novel dimeric species. scielo.br
These advanced methods are essential for robust quality control, ensuring that any potential risks associated with impurities are minimized. aquigenbio.com
| Parameter | Typical HPLC/UPLC Method Details for Tenofovir Impurity Analysis |
| Column | YMC-Triart C18 (100mm x 2mm, 1.9 µm) or Inertsil ODS (100 x 4.6 mm, 5 µm) researchgate.netwalshmedicalmedia.com |
| Mobile Phase | Gradient elution using a buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724), methanol) biotech-asia.orgwalshmedicalmedia.com |
| Flow Rate | 0.35 mL/min to 1.50 mL/min researchgate.netwalshmedicalmedia.com |
| Detection | UV at 260 nm researchgate.netbiotech-asia.orgwalshmedicalmedia.com |
| Column Temperature | 40-45 °C researchgate.netwalshmedicalmedia.com |
| Sample Temperature | 8 °C walshmedicalmedia.com |
| Validation | Performed according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness researchgate.netbiotech-asia.org |
Exploration of Chemical Biology Applications as Specific Research Tools
While viewed primarily as an impurity, the unique dimeric structure of Tenofovir Dimer Triethylammonium Salt makes it an intriguing candidate for exploration as a chemical biology tool. Phosphonates are known to be stable bioisosteres of natural phosphates and are widely used in the design of enzyme inhibitors. nih.govwikipedia.org The dimer, which essentially links two tenofovir molecules, could act as a bivalent ligand.
Future research could investigate its potential as:
A Probe for Dimeric Enzymes: Many viral enzymes, including some reverse transcriptases and proteases, function as dimers. The Tenofovir Dimer could serve as a unique molecular probe to study the structure and function of the active sites in such enzymes. Its ability to potentially span or interact with both subunits simultaneously could provide insights unattainable with monomeric tenofovir.
An Inhibitor of Phosphonate-Metabolizing Enzymes: The C-P bond in phosphonates is highly stable, making them resistant to enzymatic cleavage compared to phosphate esters. univie.ac.atnih.gov The dimer could be used to investigate the activity and specificity of enzymes involved in phosphonate metabolism, which is an area of growing interest. univie.ac.at
A Scaffold for Novel Antiviral Agents: The dimer itself could be evaluated for antiviral activity. Molecular docking studies have suggested that monomeric tenofovir binds to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). scielo.br Investigating how the dimeric structure affects binding and inhibition of viral polymerases could be a fruitful area of research. The enhancement of biological activity in other bis-heterocyclic systems supports this line of inquiry. nih.gov
These studies could reposition Tenofovir Dimer from a mere process impurity to a valuable tool for fundamental biochemical and virological research.
Deeper Understanding of Structure-Reactivity Relationships in Dimeric Phosphonates
The chemical behavior of Tenofovir Dimer is governed by the interplay between its two phosphonate groups, the purine (B94841) rings, and the linking moiety. A deeper understanding of the structure-reactivity relationships (SRRs) of this and related dimeric phosphonates is crucial for predicting its stability, degradation pathways, and potential biological interactions.
Future research should systematically investigate how structural modifications affect reactivity. This can be approached through a combination of synthetic chemistry, mechanistic studies, and computational modeling, similar to SRR studies performed on other complex molecules like Buchwald-type phosphines used in catalysis. nih.govnih.gov
Key research questions include:
Phosphonate Group Reactivity: How does the presence of a second phosphonate moiety influence the pKa values and nucleophilicity of the first? Understanding this intramolecular interaction is key to predicting its behavior in different chemical environments.
Degradation Mechanisms: What are the primary degradation pathways for the dimer under physiological and formulation conditions? Identifying the points of cleavage and the resulting products is essential for a complete understanding of its profile.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the dimer's conformation, electronic structure, and reaction transition states. escholarship.orgresearchgate.net This can help rationalize experimentally observed reactivity and guide the design of new analogs for chemical biology studies.
Elucidating these SRRs will provide a predictive framework for the behavior of dimeric phosphonates, benefiting pharmaceutical development and the design of novel phosphonate-based chemical tools.
Q & A
Q. How can researchers optimize the synthesis and purification of tenofovir dimer triethylammonium salt?
Methodological Answer:
- Synthesis Protocol : Use a nucleophilic substitution reaction with tetrachloromonospirocyclotriphosphazene derivatives in tetrahydrofuran (THF) as a solvent. Add triethylamine (Et₃N) to neutralize HCl byproducts, forming triethylammonium chloride, which is removed via filtration .
- Purification : Employ column chromatography with silica gel and a gradient solvent system (e.g., THF/hexane) to isolate the triethylammonium salt. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ³¹P NMR to confirm structural integrity and purity. For example, ³¹P NMR can resolve phosphazene backbone signals .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., P–N stretching at ~1200 cm⁻¹) and salt formation via NH stretching bands .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 260 nm .
Advanced Research Questions
Q. How should researchers design experiments to study the interaction of this compound with P2X receptors?
Methodological Answer:
- Cell-Based Assays :
- Calcium Flux : Transfect HEK-293 cells with human P2X7 receptors. Load cells with Fluo-8 NW dye and measure intracellular Ca²⁺ changes via FLIPRTETRA™. Generate dose-response curves using this compound concentrations (1 nM–100 µM) .
- Ethidium Bromide Uptake : Quantify P2X7 pore formation by incubating transfected cells with ethidium bromide (10 µM) and agonist. Measure fluorescence intensity (ex/em: 530/585 nm) .
- Data Analysis : Calculate pEC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare results to reference agonists like BzATP triethylammonium salt (Table 1) .
Q. Table 1: P2X Receptor Activation Profiles
| Receptor Subtype | pEC₅₀ (Tenofovir Dimer) | pEC₅₀ (BzATP Triethylammonium Salt) |
|---|---|---|
| P2X1 | 8.74 | 8.74 |
| P2X7 | 6.31 | 6.31 |
Q. How can conflicting pharmacokinetic data due to salt-form variations (e.g., phosphate vs. triethylammonium) be resolved?
Methodological Answer:
- Comparative Bioequivalence Studies :
- In Vitro Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C in pH 6.8 buffer. Compare dissolution profiles of tenofovir triethylammonium salt and reference phosphate/fumarate salts .
- Pharmacokinetic (PK) Modeling : Administer equimolar doses in rodent models. Collect plasma samples at 0–24 hr and quantify tenofovir via LC-MS/MS. Use non-compartmental analysis to calculate AUC₀–∞ and Cmax .
- Statistical Analysis : Apply the f2 similarity factor for dissolution data and 90% confidence intervals for PK parameters (bioequivalence threshold: 80–125%) .
Q. What strategies are recommended for studying the intracellular stability of this compound in antiviral assays?
Methodological Answer:
- Metabolic Stability Assay :
- Incubate this compound (10 µM) with human hepatocytes (1M cells/mL) for 0–120 min. Terminate reactions with acetonitrile and analyze metabolites via LC-HRMS .
- Antiviral Efficacy Testing :
- Use HIV-1-infected MT-4 cells. Treat with this compound (0.1–100 µM) for 72 hr. Measure viral load via RT-qPCR and cell viability via MTT assay. Calculate selectivity index (CC₅₀/EC₅₀) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Mechanistic Studies :
- Mitochondrial Toxicity Assay : Treat HepG2 cells with this compound (1–100 µM) for 48 hr. Measure ATP levels (CellTiter-Glo®) and mitochondrial DNA depletion via qPCR .
- In Vivo Histopathology : Administer this compound (50 mg/kg/day) to rats for 28 days. Perform H&E staining on kidney/liver tissues to assess tubular atrophy or necrosis .
- Data Reconciliation : Cross-validate findings using human primary renal proximal tubule cells and adjust dosing regimens based on species-specific metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
